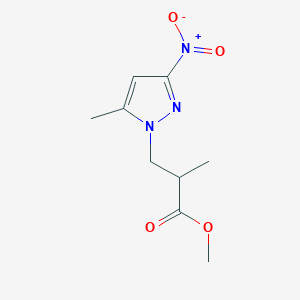![molecular formula C13H23N3O2 B2620478 Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975117-75-9](/img/structure/B2620478.png)
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPP is a potent inhibitor of serine hydrolases, a class of enzymes that play crucial roles in many biological processes.
作用機序
The mechanism of action of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate involves the irreversible inhibition of serine hydrolases through covalent modification of the active site. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate contains a reactive group that selectively targets the serine residue in the active site of serine hydrolases, leading to the formation of a stable covalent bond. This irreversible inhibition allows for the identification and characterization of serine hydrolases in complex biological systems.
Biochemical and Physiological Effects:
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to have significant biochemical and physiological effects in various biological systems. Inhibition of serine hydrolases by Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been linked to the regulation of lipid metabolism, inflammation, and pain perception. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and obesity.
実験室実験の利点と制限
One of the significant advantages of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is its ability to selectively target and inhibit serine hydrolases, allowing for the identification and characterization of these enzymes in complex biological systems. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is its irreversible inhibition of serine hydrolases, which can lead to the loss of enzyme activity and potential side effects.
将来の方向性
There are several future directions for Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate research, including the development of more potent and selective inhibitors, the identification and characterization of new serine hydrolases, and the application of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate in drug discovery and development. Additionally, Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to gain a more comprehensive understanding of serine hydrolase function and regulation.
合成法
The synthesis of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate involves a series of chemical reactions that require specific reagents and conditions. The first step in the synthesis is the preparation of 3-aminomethyl-1-methylpyrazole-4-carboxylic acid, which is obtained by reacting 3-amino-1-methylpyrazole-4-carboxylic acid with formaldehyde and hydrogen cyanide. The resulting product is then treated with butyl lithium and methyl iodide to form the butyl(methyl)amino derivative. Finally, the esterification of the resulting compound with ethyl chloroformate yields Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate.
科学的研究の応用
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been used in various scientific research applications due to its ability to selectively inhibit serine hydrolases. One of the most significant applications of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is in the field of proteomics, where it is used to identify and characterize serine hydrolases in complex biological systems. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been used in drug discovery, where it is used to screen for potential drug targets and develop novel therapeutics.
特性
IUPAC Name |
ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-5-7-8-15(3)10-12-11(9-16(4)14-12)13(17)18-6-2/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLHHOPEDVKWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=NN(C=C1C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide](/img/structure/B2620405.png)


![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620411.png)

![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)
